(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240893-76-8
VCID: VC0109343
InChI: InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br
Molecular Formula: C12H17Br2N3O2
Molecular Weight: 395.095

(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1240893-76-8

Cat. No.: VC0109343

Molecular Formula: C12H17Br2N3O2

Molecular Weight: 395.095

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate - 1240893-76-8

Specification

CAS No. 1240893-76-8
Molecular Formula C12H17Br2N3O2
Molecular Weight 395.095
IUPAC Name tert-butyl (2S)-2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
Standard InChI Key OMPRRUIFFXCQAQ-ZETCQYMHSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br

Introduction

Chemical Structure and Properties

The compound (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate represents a specialized chemical entity with well-defined structural features. The molecular formula of this compound is C12H17Br2N3O2, with a molecular weight of 395.095 g/mol. The IUPAC name for this compound is tert-butyl (2S)-2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, which precisely describes its structural components and stereochemistry.

The structure consists of several key components: a pyrrolidine ring with an S-configuration at the C2 position, a dibrominated imidazole ring (with bromine atoms at positions 4 and 5), and a tert-butyloxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen. This structural arrangement creates a molecule with unique chemical properties and reactivity patterns that distinguish it from related compounds.

The presence of the two bromine atoms on the imidazole ring significantly influences the compound's electronic properties, making it more electron-deficient compared to non-brominated analogs. This electronic characteristic affects its reactivity, particularly in nucleophilic substitution reactions where the bromine atoms can serve as leaving groups.

Comparative Analysis with Related Compounds

To better understand the distinctive features of (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, it is useful to compare it with structurally related compounds. The following table presents a comparison of key properties:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate1240893-76-8C12H17Br2N3O2395.095Dibrominated imidazole (positions 4,5) attached to pyrrolidine with Boc protection
(S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate1007882-59-8C12H18BrN3O2316.19Monobrominated imidazole (position 5) attached to pyrrolidine with Boc protection
(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate1007882-04-3C18H22BrN3O2392.34-bromophenyl group at position 5 of imidazole, attached to pyrrolidine with Boc protection

This comparison reveals how the patterns of substitution on the imidazole ring influence the molecular weight and potentially the reactivity of these related compounds. The dibrominated variant likely exhibits different electronic characteristics and steric properties compared to its mono-brominated or phenyl-substituted counterparts.

Synthesis and Preparation

The synthesis of (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically follows a strategic approach involving modification of existing pyrrolidine derivatives. The synthetic pathway generally progresses through a series of well-defined steps designed to achieve the desired stereochemistry and substitution pattern.

Synthetic Route

The typical synthesis begins with (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the starting material. This precursor compound already contains the key structural elements of the target molecule but lacks the bromine substituents on the imidazole ring. The synthesis proceeds through a bromination reaction that introduces bromine atoms at the 4 and 5 positions of the imidazole ring.

The sequence of reactions can be summarized as follows:

  • Preparation of the starting material: (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • Bromination reaction: Introduction of bromine atoms at positions 4 and 5 of the imidazole ring

  • Purification: Isolation of the desired product through appropriate separation techniques

Reaction Conditions and Considerations

The bromination step is particularly critical in this synthesis. Typically, brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) can be employed under carefully controlled conditions. The reaction conditions must be optimized to ensure selective bromination at the desired positions while preserving the stereochemical integrity of the pyrrolidine center.

Several factors influence the efficiency and selectivity of this transformation:

  • Choice of brominating agent

  • Solvent system

  • Reaction temperature

  • Reaction time

  • Presence of catalysts or additives

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is essential for its handling, storage, and applications in research settings. While specific data for this compound is limited in the available search results, some properties can be inferred from structurally related compounds and general principles of organic chemistry.

Solubility Profile

The solubility characteristics would be influenced by the presence of both polar and non-polar elements in the structure:

Common organic solvents such as dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, and dimethylsulfoxide would likely be suitable for dissolving this compound.

Stability Considerations

Several factors would influence the stability of this compound:

  • Sensitivity to light: Brominated compounds can sometimes undergo photolytic decomposition, particularly in solution

  • Thermal stability: The Boc protecting group can be thermally labile under certain conditions

  • pH sensitivity: Extreme pH conditions might affect the imidazole ring or the carbamate linkage

  • Oxidative stability: The compound may be susceptible to oxidizing agents

Based on these considerations, appropriate storage conditions would likely include protection from light, storage at reduced temperatures (such as 2-8°C as suggested for related compounds) , and protection from moisture and oxidizing agents.

Research Context and Related Compounds

The compound (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exists within a broader context of structurally related compounds that have been investigated for various applications, particularly in pharmaceutical research.

Structural Analogs and Their Significance

Several structural analogs of the target compound appear in the literature, differing in the pattern of substitution on the imidazole ring:

  • (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate contains a single bromine at position 5 of the imidazole ring . This mono-brominated analog would likely exhibit different electronic properties and reactivity compared to the dibrominated counterpart.

  • (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate incorporates a 4-bromophenyl group at position 5 of the imidazole rather than direct bromination . This significantly alters the steric and electronic properties of the molecule, potentially influencing its biological activity and synthetic utility.

These structural variations create a family of related compounds that can be systematically studied to understand structure-activity relationships and to optimize properties for specific applications.

Future Research Directions

The unique structural features and reactivity patterns of (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate suggest several promising avenues for future research and development.

Synthetic Methodology Development

Further research could focus on optimizing the synthetic route to this compound, potentially improving yield, stereoselectivity, or scalability. Novel approaches to the selective bromination of the imidazole ring or alternative methods for constructing the key structural elements could be explored.

Advanced synthetic techniques such as flow chemistry, photochemistry, or electrochemistry might offer advantages in the preparation of this compound or its analogs. These methodologies could potentially address challenges related to selectivity, efficiency, or safety in the synthetic process.

Structure-Activity Relationship Studies

Systematic modification of the (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate scaffold could yield valuable insights into structure-activity relationships if applied to specific biological targets. Potential modifications include:

  • Variation of the substituents on the imidazole ring

  • Modification of the pyrrolidine ring size or substitution pattern

  • Replacement of the Boc protecting group with other functional groups

  • Introduction of additional stereogenic centers

These structural variations could be correlated with biological activity, physicochemical properties, or synthetic utility to guide the design of optimized compounds for specific applications.

Applications in Medicinal Chemistry

Given the presence of this structural motif in compounds with potential pharmaceutical applications, future research might explore the utility of (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate as a building block for drug discovery. The dibrominated imidazole moiety offers opportunities for diversification through various cross-coupling reactions, potentially enabling the creation of compound libraries for biological screening.

The defined stereochemistry at the pyrrolidine C2 position could be leveraged to control the three-dimensional structure of derived compounds, potentially influencing their interaction with biological targets in a predictable manner.

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